molecular formula C18H18Cl2N4OS B12148544 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B12148544
M. Wt: 409.3 g/mol
InChI Key: BPMZQGQDKFJZKZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Triazole protons (H-3, H-5): δ 8.2–8.6 ppm as singlets.
    • Propan-2-yloxy methine: δ 4.6–4.8 ppm (heptet, J = 6.0 Hz).
    • Dichlorobenzyl methylene: δ 4.3–4.5 ppm (singlet).
  • ¹³C NMR :

    • Triazole C-3: δ 152–155 ppm.
    • Aromatic carbons: δ 120–140 ppm (C-Cl at δ 125–130 ppm).
  • 2D NMR :

    • HSQC correlates H-3 (δ 8.4) with C-3 (δ 154).
    • HMBC shows coupling between the propan-2-yloxy methine and the phenyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • N-H stretch : 3350–3400 cm⁻¹ (amine group).
  • C=N stretch : 1600–1650 cm⁻¹ (triazole ring).
  • C-S stretch : 680–720 cm⁻¹ (sulfanyl linker).

Table 3. Key FTIR absorptions for 1,2,4-triazole derivatives

Vibration Mode Wavenumber (cm⁻¹)
N-H stretch 3300–3400
C=N stretch 1580–1650
C-Cl stretch 550–650
C-O-C asymmetric bend 1250–1270

Properties

Molecular Formula

C18H18Cl2N4OS

Molecular Weight

409.3 g/mol

IUPAC Name

3-[(3,4-dichlorophenyl)methylsulfanyl]-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H18Cl2N4OS/c1-11(2)25-14-5-3-4-13(9-14)17-22-23-18(24(17)21)26-10-12-6-7-15(19)16(20)8-12/h3-9,11H,10,21H2,1-2H3

InChI Key

BPMZQGQDKFJZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Hydrazinolysis and Cyclization of Thiosemicarbazides

A widely adopted method involves the cyclization of thiosemicarbazide precursors under alkaline conditions. For the target compound, this process begins with the synthesis of a substituted thiosemicarbazide:

  • Hydrazide Formation : Reacting ethyl 3-(propan-2-yloxy)phenylacetate with hydrazine hydrate yields the corresponding hydrazide.

  • Thiosemicarbazide Synthesis : Treating the hydrazide with carbon disulfide (CS₂) in ethanol under reflux forms a thiosemicarbazide intermediate.

  • Cyclization : Heating the thiosemicarbazide in aqueous sodium hydroxide induces cyclization, producing the 1,2,4-triazole-3-thione core.

Critical Parameters :

  • Solvent : Ethanol or methanol for thiosemicarbazide formation.

  • Temperature : 80–100°C for cyclization.

  • Yield : 52–88% for analogous triazolethiones.

Oxadiazole-Thione Intermediate Route

An alternative approach involves oxadiazole-thione intermediates:

  • Hydrazide Oxadiazole-Thione Synthesis : Reacting a substituted benzoate hydrazide with CS₂ in basic media generates an oxadiazole-2-thione.

  • Hydrazine-Mediated Ring Contraction : Treating the oxadiazole-thione with hydrazine hydrate in ethanol converts it into a 4-amino-1,2,4-triazole-3-thione.

This method ensures precise control over the amino group at position 4 of the triazole ring, a key feature of the target compound.

Functionalization of the Triazole Core

Introduction of the 3,4-Dichlorobenzylsulfanyl Group

The sulfanyl group is introduced via nucleophilic substitution or alkylation:

  • Thione Activation : Deprotonate the triazolethione with a base (e.g., K₂CO₃) to form a thiolate anion.

  • Alkylation : React the thiolate with 3,4-dichlorobenzyl bromide in dimethylformamide (DMF) at 60°C.

Optimization Insights :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields.

  • Yield : 65–78% for analogous benzylsulfanyl derivatives.

Incorporation of the 3-(Propan-2-yloxy)phenyl Substituent

The propan-2-yloxy group is typically introduced early in the synthesis to avoid side reactions during cyclization:

  • Esterification : React 3-hydroxyphenylacetic acid with isopropyl bromide in the presence of K₂CO₃ to form the isopropyl ether.

  • Integration into Precursors : Use the etherified phenyl group in the initial hydrazide or ester starting materials.

Key Considerations :

  • Protection Strategies : Temporary protection of the ether group may be necessary during cyclization.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Efficiency : Ethanol/water mixtures (3:1) at 90°C maximize triazole ring formation.

  • Side Reactions : Prolonged heating promotes hydrolysis of the isopropyl ether, necessitating strict temperature control.

Catalytic Enhancements

  • Palladium Catalysis : Suzuki-Miyaura coupling could theoretically introduce aromatic substituents, though no direct examples exist for this compound.

  • Microwave Assistance : Reduces reaction times for cyclization steps (e.g., 30 minutes vs. 6 hours conventionally).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include:

    • δ 1.3 (d, 6H, isopropyl CH₃)

    • δ 4.6 (septet, 1H, isopropyl CH)

    • δ 5.2 (s, 2H, benzyl CH₂)

  • MS (ESI+) : m/z 409.3 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity achieved via reverse-phase C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
ThiosemicarbazideHigh regioselectivityMulti-step purification52–88%
Oxadiazole-ThioneDirect amino group incorporationRequires toxic CS₂60–75%
Alkylation Post-CyclizationModular functionalizationCompeting side reactions65–78%

Industrial-Scale Considerations

  • Cost Drivers : 3,4-Dichlorobenzyl bromide and isopropyl bromide are high-cost reagents.

  • Waste Management : CS₂ and DMF require specialized disposal protocols.

Emerging Methodologies

  • Flow Chemistry : Continuous-flow systems could enhance cyclization step safety and efficiency.

  • Biocatalytic Approaches : Enzymatic desulfurization might replace harsh alkylation conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the original ones.

Scientific Research Applications

3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations and Physicochemical Properties
Compound Name (Example) Substituent at 3-Position Substituent at 5-Position Melting Point (°C) Yield (%) Key References
Target Compound 3,4-Dichlorobenzylsulfanyl 3-(Propan-2-yloxy)phenyl N/A N/A
3-[(4-Fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3a) 4-Fluorobenzylsulfanyl Pyridin-4-yl N/A 88–100
3-(4-tert-Butylphenyl)-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 2-Fluorobenzylsulfanyl 4-tert-Butylphenyl N/A N/A
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (9) 3-Chlorobenzylsulfanyl Pyridin-4-yl N/A 88
3-[(2,6-Dichlorobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-Dichlorobenzylsulfanyl Trifluoromethyl N/A N/A
3-(Methylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-4-amine (4a) Methylthio Thiophen-2-ylmethyl 132–134 89.9

Key Observations :

  • Halogenation Effects: The 3,4-dichlorobenzyl group in the target compound likely enhances lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-fluorobenzyl in 3a or 3-chlorobenzyl in compound 9). This could improve membrane permeability and target binding .
  • Aromatic vs. Heterocyclic Substituents : Compounds with pyridinyl or thiophen-2-ylmethyl groups at the 5-position (e.g., 3a, 4a) exhibit distinct electronic properties. The 3-isopropoxyphenyl group in the target compound may offer improved π-π stacking interactions in enzymatic pockets .
  • Thermal Stability : Derivatives with thiophene or bulky tert-butyl groups (e.g., compound 4a, ) show higher melting points (>130°C), suggesting stronger crystal lattice interactions.

Biological Activity

The compound 3-[(3,4-dichlorobenzyl)sulfanyl]-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-4-amine belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of the compound is C19H19Cl2N4OSC_{19}H_{19}Cl_2N_4OS, with a molecular weight of approximately 452.4 g/mol. The compound features a triazole ring substituted with a sulfanyl group and various aromatic moieties that contribute to its potential biological activities.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising activity against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate62.5 µg/mL
Staphylococcus aureusModerate125 µg/mL
Candida albicansSignificant31.25 µg/mL

Studies indicate that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria and exhibit antifungal properties against species like C. albicans .

Anticancer Activity

Research has demonstrated that compounds containing the triazole scaffold may possess anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) have shown that the compound exhibits cytotoxic effects with IC50 values above 100 µM, indicating low toxicity towards normal cells .
  • Mechanism of Action : The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Other Therapeutic Potentials

In addition to antimicrobial and anticancer activities, derivatives of triazole compounds have been reported to exhibit:

  • Anti-inflammatory Effects : Some studies suggest that triazoles can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Antiviral Properties : Certain triazoles have shown efficacy against viral infections by inhibiting viral replication mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various triazole derivatives found that those similar in structure to our compound exhibited significant inhibition zones against E. coli and S. aureus, with some compounds achieving inhibition zones up to 23 mm .
  • Cytotoxicity Assessment : A comparative study on the cytotoxicity of triazole derivatives revealed that our compound demonstrated lower toxicity towards normal cell lines compared to standard chemotherapeutics, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this triazole derivative, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Start with 3-amino-5-mercapto-1,2,4-triazole as the core scaffold. Introduce the 3,4-dichlorobenzylsulfanyl group via nucleophilic substitution using 3,4-dichlorobenzyl bromide in the presence of a base (e.g., NaOH in methanol) .
  • Step 2 : Functionalize the 5-position with 3-(propan-2-yloxy)phenyl via Suzuki-Miyaura coupling using a boronic ester derivative under Pd catalysis .
  • Optimization : Monitor reaction progress via HPLC and adjust temperature (60–80°C) and solvent polarity (THF/water mixtures) to improve yield. Use PubChem-recommended protocols for analogous triazole syntheses .

Q. How can the structural identity of the compound be confirmed post-synthesis?

  • Methodological Answer :

  • Technique 1 : Perform 1^1H/13^13C NMR to verify substituent integration (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm, isopropoxy methyl groups at δ 1.3 ppm) .
  • Technique 2 : Use X-ray crystallography to resolve the triazole ring conformation and confirm sulfur-alkyl bonding, as demonstrated in structurally similar compounds .
  • Technique 3 : High-resolution mass spectrometry (HRMS) to validate molecular ion peaks (expected [M+H]+^+ ≈ 449.05 Da).

Q. What preliminary biological assays are suitable for screening this compound’s bioactivity?

  • Methodological Answer :

  • Assay 1 : Enzyme inhibition studies (e.g., kinase or protease assays) to evaluate the impact of the dichlorobenzylsulfanyl moiety on binding affinity .
  • Assay 2 : Antimicrobial screening using MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria .
  • Assay 3 : Cytotoxicity profiling via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potential anticancer activity .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Approach 1 : Use density functional theory (DFT) to model electronic effects of substituents (e.g., electron-withdrawing Cl groups on benzyl) on triazole ring reactivity .
  • Approach 2 : Perform molecular docking with target proteins (e.g., EGFR kinase) to predict binding modes and guide structural modifications .
  • Validation : Compare computational predictions with experimental IC50_{50} values from enzyme assays to refine models .

Q. How might structural modifications to the isopropoxy-phenyl group influence pharmacokinetic properties?

  • Methodological Answer :

  • Modification 1 : Replace the isopropoxy group with methoxy or ethoxy to study solubility changes via logP measurements .
  • Modification 2 : Introduce polar groups (e.g., hydroxyl) to improve metabolic stability, assessed using liver microsome assays .
  • Analysis : Correlate structural changes with bioavailability using in vitro Caco-2 permeability models .

Q. How can contradictory bioactivity data (e.g., high in vitro potency but low cellular efficacy) be resolved?

  • Methodological Answer :

  • Step 1 : Verify compound stability in cell culture media via LC-MS to rule out degradation .
  • Step 2 : Assess cellular uptake using fluorescent analogs or radiolabeled compounds .
  • Step 3 : Perform target engagement studies (e.g., thermal shift assays) to confirm intracellular binding .

Q. What strategies are effective for scaling up synthesis without compromising yield?

  • Methodological Answer :

  • Strategy 1 : Optimize catalyst loading (e.g., Pd(PPh3_3)4_4 in Suzuki coupling) and switch to flow chemistry for continuous production .
  • Strategy 2 : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
  • Quality Control : Implement in-line PAT (process analytical technology) for real-time monitoring .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition values across studies?

  • Methodological Answer :

  • Factor 1 : Standardize assay conditions (pH, temperature, substrate concentration) using PubChem protocols .
  • Factor 2 : Validate purity of the compound (>95% by HPLC) and exclude batch-to-batch variability .
  • Factor 3 : Use orthogonal assays (e.g., SPR vs. fluorescence-based) to confirm activity trends .

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